molecular formula C22H21NO4 B11151621 7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one

7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one

Cat. No.: B11151621
M. Wt: 363.4 g/mol
InChI Key: YUPXYRDNHRBSOU-UHFFFAOYSA-N
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Description

4-ETHYL-7-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, an ethyl group, and a tetrahydroisoquinoline moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-7-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-2H-CHROMEN-2-ONE typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-2-one structure . The tetrahydroisoquinoline moiety can be introduced through a Mannich reaction, where the chromen-2-one is reacted with formaldehyde and tetrahydroisoquinoline under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to improve yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

4-ETHYL-7-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromen-2-one derivatives .

Mechanism of Action

The mechanism of action of 4-ETHYL-7-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar core structure but differ in their functional groups and biological activities.

    Coumarins: Another class of compounds with a chromen-2-one core, known for their anticoagulant properties.

    Isoquinolines: Compounds with a similar tetrahydroisoquinoline moiety, often studied for their neuroprotective effects.

Uniqueness

4-ETHYL-7-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-2H-CHROMEN-2-ONE is unique due to its combination of a chromen-2-one core and a tetrahydroisoquinoline moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

7-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-4-ethylchromen-2-one

InChI

InChI=1S/C22H21NO4/c1-2-15-11-22(25)27-20-12-18(7-8-19(15)20)26-14-21(24)23-10-9-16-5-3-4-6-17(16)13-23/h3-8,11-12H,2,9-10,13-14H2,1H3

InChI Key

YUPXYRDNHRBSOU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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